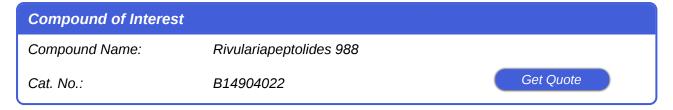


Rivulariapeptolide 988: A Technical Guide to its Physicochemical Properties and Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies related to Rivulariapeptolide 988, a cyclodepsipeptide identified as a potent serine protease inhibitor.

Core Physicochemical Properties

Rivulariapeptolide 988 is a natural product isolated from cyanobacteria.[1] Its fundamental physicochemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C50H69N8O13	[1]
Exact Mass [M+H]+	989.4978	[1]
Appearance	Colorless, amorphous solid	[2]

Solubility information is inferred from the isolation protocol, which utilized reversed-phase HPLC with acetonitrile/water gradients. This indicates solubility in polar organic solvents and aqueous mixtures.[1][2]

Biological Activity: Serine Protease Inhibition

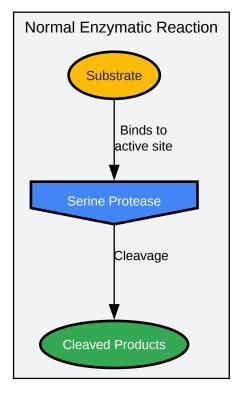


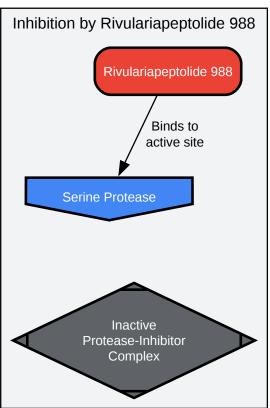
Rivulariapeptolide 988 has been identified as a member of the rivulariapeptolide family of serine protease inhibitors.[1] These compounds exert their effect by binding to the active site of serine proteases, thereby blocking their catalytic activity.[2] The inhibitory potential of the rivulariapeptolide family has been demonstrated against proteases such as chymotrypsin, elastase, and proteinase K.[3][4]

Signaling Pathway: Direct Inhibition of Serine Protease

The mechanism of action for Rivulariapeptolide 988 is direct competitive inhibition of serine proteases. The inhibitor molecule occupies the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrate.

Mechanism of Serine Protease Inhibition





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Caption: Inhibition of serine protease by Rivulariapeptolide 988.

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 988 were facilitated by a "native metabolomics" approach, which integrates liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to identify protein-binding compounds directly from complex mixtures.[3]

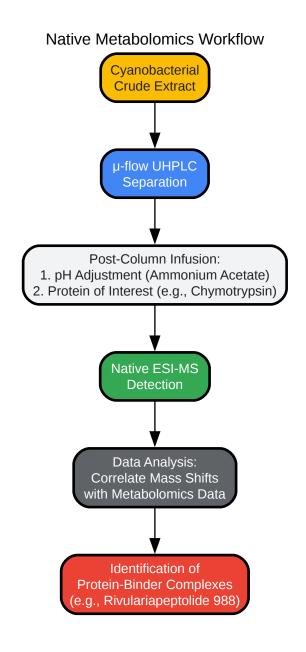
Extraction and Isolation of Rivulariapeptolide 988

- Extraction: Dried cyanobacterial biomass (98.7 g) was repeatedly soaked in 500 mL of a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) with warming (<30 °C) to yield 1.44 g of dried extract.[1]
- Initial Fractionation: The crude extract was fractionated using reversed-phase solid-phase extraction (C₁₈-SPE) with a stepwise gradient of decreasing solvent polarity.[1]
- Preparative HPLC: Rivulariapeptolide 988 was isolated from a specific subfraction (1-2-7) using preparative High-Performance Liquid Chromatography (HPLC).[1][2]
 - Column: Kinetex 5 μm RP 100 Å (21.00 × 150mm).[1]
 - Mobile Phase: Isocratic elution with 30% acetonitrile (ACN) in water for 10 minutes, followed by a gradient up to 50% ACN over 10 minutes, and then to 95% ACN in 2 minutes.[1]
 - Flow Rate: 20 mL/min.[1]
 - Retention Time (RT): 12.6 minutes.[1]
 - Yield: 1.3 mg.[1]

Native Metabolomics Workflow for Binder Discovery

The following workflow was employed to identify chymotrypsin binders from the cyanobacterial extract.





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Caption: Experimental workflow for identifying protease inhibitors.

Serine Protease Inhibition Assay

The inhibitory activity of the isolated compounds was quantified using a fluorescence-based substrate competition assay.



- Pre-incubation: The serine proteases (chymotrypsin, proteinase K, elastase) were pre-incubated with varying concentrations of Rivulariapeptolide 988 (0 to 3 μM) for 40 minutes in Dulbecco's phosphate-buffered saline (pH 7.4) containing 0.01% Tween-20.[1]
- Reaction Initiation: The reaction was started by adding a fluorescently labeled peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin and proteinase K).[1]
- Detection: The initial reaction velocity was measured using a microplate reader by monitoring the increase in fluorescence, and dose-response curves were generated to calculate IC₅₀ values.[5]

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